5,6-diamino-1-benzylpyrimidine-2,4(1H,3H)-dione
CAS No.: 172751-17-6
Cat. No.: VC5398025
Molecular Formula: C11H12N4O2
Molecular Weight: 232.243
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 172751-17-6 |
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Molecular Formula | C11H12N4O2 |
Molecular Weight | 232.243 |
IUPAC Name | 5,6-diamino-1-benzylpyrimidine-2,4-dione |
Standard InChI | InChI=1S/C11H12N4O2/c12-8-9(13)15(11(17)14-10(8)16)6-7-4-2-1-3-5-7/h1-5H,6,12-13H2,(H,14,16,17) |
Standard InChI Key | CADWRZPSQGRYRW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)N)N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s molecular formula is C₁₁H₁₂N₄O₂, with a molecular weight of 232.243 g/mol. Key structural elements include:
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Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 5.
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Benzyl group: Attached at position 1, providing steric bulk and potential for aromatic interactions.
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Amino groups: At positions 5 and 6, enabling hydrogen bonding and electrophilic substitution reactions.
Table 1: Key Physical and Chemical Properties
Structural Analogues
The compound belongs to a class of pyrimidine-2,4-diones, which are structurally related to:
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1-Benzylpyrimidine-2,4,6-trione (CID 268726): A tri-keto analog with an additional carbonyl group .
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5,6-Diamino-1-phenylpyrimidine-2,4-dione: A non-benzylated variant used in dye synthesis .
Synthesis and Preparation
Reaction Pathways
The synthesis of 5,6-diamino-1-benzylpyrimidine-2,4(1H,3H)-dione involves multi-step processes, as exemplified by the preparation of related purine derivatives:
Table 2: Synthesis of Purine Derivatives Using Pyrimidine-2,4-Diones
Step | Reagents/Conditions | Product | Yield |
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1 | Formic acid, reflux, inert atmosphere | Intermediate pyrimidine dione | 90% |
2 | NaOH in ethanol/water, reflux | Purine-2,6-dione derivative | – |
This method, reported in Lafleur et al. (2009), highlights the compound’s utility as a precursor in heterocyclic synthesis .
Key Challenges and Innovations
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Regioselectivity: Control of amino group positions during synthesis requires careful reaction conditions .
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Green Chemistry: Recent methods prioritize water-based solvents and recyclable catalysts to minimize waste .
Applications and Research Findings
Pharmaceutical Intermediates
The compound is a building block in synthesizing:
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Elagolix analogs: Pyrimidine-2,4-diones are intermediates in the production of GnRH antagonists, such as Elagolix (used for endometriosis) .
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Antifolate agents: Structural analogs inhibit dihydrofolate reductase (DHFR), targeting parasitic and bacterial enzymes .
Table 3: Biological Activity of Related Pyrimidine Derivatives
Target Enzyme | Activity (IC₅₀) | Selectivity Index | Source |
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Pneumocystis DHFR | 0.65 nM (compound 13) | 79 vs rat DHFR | |
Mycobacterium DHFR | 0.47 nM (compound 22) | 1,300 vs rat DHFR |
Synthetic Versatility
The amino groups enable functionalization:
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